
methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate
Vue d'ensemble
Description
“Methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate” is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and drug development. It is a derivative of imidazole, a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives, such as “methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate”, are synthesized through various synthetic routes. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates . Another example is the synthesis of (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .Molecular Structure Analysis
The molecular formula of “methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate” is C12H12N2O2S, and it has a molecular weight of 248.30 . It is a derivative of imidazole, which is a five-membered heterocyclic moiety containing three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives, including “methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate”, are known for their broad range of chemical reactions. They are key components to functional molecules used in various applications . For instance, they can react with hydrazonoyl halides in the presence of triethylamine to form new compounds .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial and antimicrobial activities. These compounds can be synthesized and evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition, making them potential candidates for new antibiotic drugs.
Antifungal Applications
The antifungal properties of imidazole derivatives make them useful in treating fungal infections. They work by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately, cell death . This application is particularly relevant in the development of treatments for diseases caused by pathogenic fungi.
Antitumor and Anticancer Research
Imidazole compounds have shown promise in antitumor and anticancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. They are being studied for their potential use in chemotherapy, with some derivatives already in clinical trials for treating conditions like Hodgkin’s disease .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole derivatives are attributed to their ability to modulate the body’s inflammatory response. This makes them potential therapeutic agents for treating chronic inflammatory diseases . They can act on various stages of the inflammatory pathway, offering a multi-targeted approach to inflammation treatment.
Antidiabetic Activity
Imidazole derivatives have been explored for their antidiabetic activity, with some showing the ability to regulate blood glucose levels. They may exert their effects by influencing insulin secretion or insulin receptor sensitivity, providing a novel approach to diabetes management .
Antiviral and Antiretroviral Effects
These compounds have also been investigated for their antiviral and antiretroviral effects. They can inhibit viral replication and are being studied as potential treatments for diseases like HIV/AIDS. The development of imidazole-based antiretrovirals could lead to new options for patients with viral infections .
Orientations Futures
Imidazole derivatives, including “methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate”, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring more synthetic routes and potential applications of these compounds in various fields, including medicinal chemistry and drug development.
Propriétés
IUPAC Name |
methyl 2-(4-phenyl-2-sulfanylidene-1H-imidazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)8-14-10(7-13-12(14)17)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXLZQETGACTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



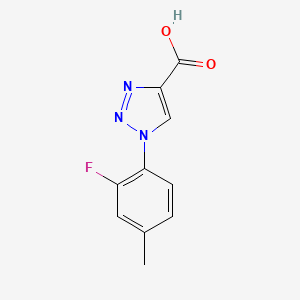


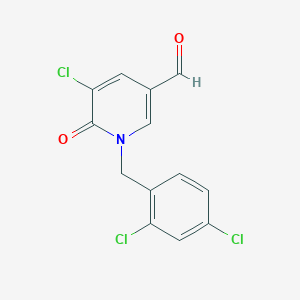
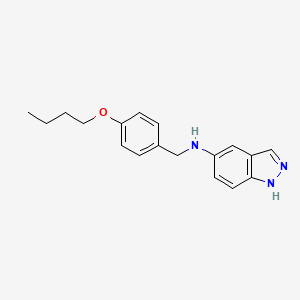
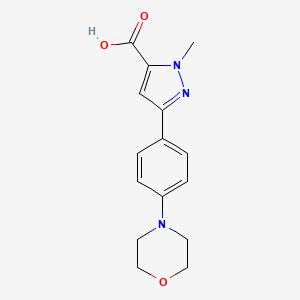
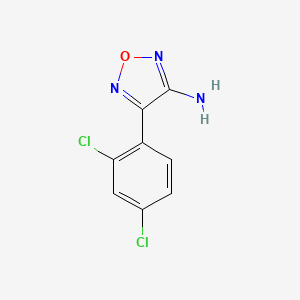

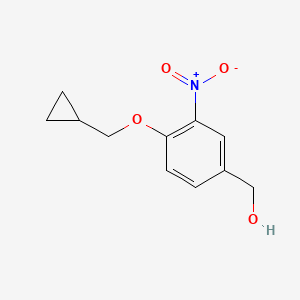
![4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1460858.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)

![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)